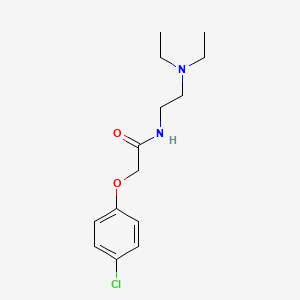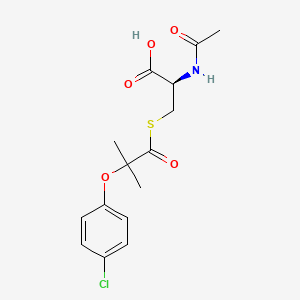
Coelenterazine e
Vue d'ensemble
Description
Coelenterazine e, also known as e-Coelenterazine or Coelenterazine-E (e-CTZ), is a synthetic analogue of native Coelenterazine . It has an additional ethyl group, forming an additional ring system . It is known that Renilla muelleri Luciferase shows an increase of 750% in initial intensity and 137% in total light using e-Coelenterazine compared to native Coelenterazine .
Molecular Structure Analysis
The molecular structure of Coelenterazine e involves local excitations involving the pyrazine ring . Theoretical calculations indicate that the observed excited state transitions result from these local excitations .
Chemical Reactions Analysis
Coelenterazine e, like its native form, is capable of both chemiluminescence (when triggered by reactive oxygen species or in aprotic solvents) and bioluminescence (when in the presence of photoproteins or luciferase enzymes) .
Physical And Chemical Properties Analysis
Coelenterazine e shows similar emission spectra in aqueous solution, but with different fluorescence quantum yields . A blue shift in emission in other solvents is also verified . The fluorescence quantum yield of the brominated analog is particularly sensitive to changes in solvent, which indicates that this compound has potential use as a microenvironment fluorescence probe .
Applications De Recherche Scientifique
Coelenterazine (CTZ) and its derivatives are widely used in various scientific fields due to their bioluminescent properties . Here are some of the applications:
-
Bioluminescence Imaging
- CTZ is a well-known widespread luciferin and serves as a substrate of bioluminescence reaction in many marine luminous organisms . Bioluminescence imaging (BLI), a consistently sensitive and noninvasive imaging technique, has been widely applied for monitoring various biological processes in vitro and in vivo .
- The method involves the use of CTZ-luciferase pair which generates cofactor-free bioluminescence . A great deal of CTZ derivatives have consistently appeared since the successful organic synthesis of CTZ .
- The results show that some of the CTZ derivatives display excellent bioluminescent signals in vitro and in vivo, and thus should be noted as one of the ideal substrates for in vivo BLI compared with a well-known conventional substrate, DeepBlueC .
-
Analytical Tool for Research and Biomedical Applications
- The functioning of bioluminescent systems in most of the known marine organisms is based on the oxidation reaction of the same substrate—coelenterazine (CTZ), catalyzed by luciferase .
- The research aiming at the creation of artificial luciferases and synthetic CTZ analogues with new unique properties has led to the development of new experimental analytical methods based on them .
- The results show that the bioluminescent systems under consideration were successfully applied in various biological research areas, which confirms them to be a powerful analytical tool .
-
Investigation of Superoxide Anion-Triggered Chemiluminescent Emission
- Certain mono- and dibrominated Coelenterazine species exhibited significantly enhanced superoxide anion-triggered chemiluminescent emission in solution compared to native Coelenterazine and commercial analogs .
- The method involves the use of these Coelenterazine species as substrates in the chemiluminescent reaction .
- The results show a significant enhancement in the chemiluminescent emission, indicating their potential for practical applications .
-
Calcium Ion Detection
- Coelenterazine is the substrate for the photoprotein aequorin which produces blue light in the presence of Ca2+ . This property has been used to develop methods for detecting calcium ions in biological systems .
- The method involves the use of aequorin, a photoprotein that emits light upon binding with calcium ions .
- The results show that this method can be used to detect calcium ions in various biological systems .
-
Chemiluminescence
- Coelenterazine can also take part in chemical reactions outside of biological systems through chemiluminescence . This property has allowed chemists to learn more about the luminescent properties of coelenterazine, as well as to expand applications of this molecule beyond serving as a light source for marine creatures .
- The method involves the reaction of coelenterazine with O2 to yield a four-membered energy–rich 1,2-dioxetane compound intermediate .
- The results show that chemiluminescent reactions have a lower luminescence efficiency than bioluminescent reactions .
-
Antioxidant Function
-
Bioluminescence-Based Techniques
- Bioluminescence-based techniques, such as bioluminescence imaging, BRET and dual-luciferase reporter assay systems, have been widely used to examine a myriad of biological processes .
- The method involves the use of Coelenterazine (CTZ), a luciferin or light-producing compound found in bioluminescent organisms .
- The results show that these techniques have sparked great curiosity and interest in searching for more applications of this molecule .
-
Synthetic Routes to Coelenterazine and Its Analogs
- Synthetic routes to coelenterazine and its analogs have been developed .
- The method involves various synthetic methods to learn more about the luminescent properties of coelenterazine .
- The results show that these synthetic methods have expanded applications of this molecule beyond serving as a light source for marine creatures .
-
Calcium Ion Detection in Biological Systems
- Bioluminescence reaction of photoproteins is initiated by the binding of calcium ions to the EF-hand Ca2±binding loops on the surface of a protein molecule .
- The method involves causing small conformational changes within the internal cavity of the protein .
- The results show that this property has been used to develop methods for detecting calcium ions in biological systems .
Safety And Hazards
Orientations Futures
The development of coelenterazine-type bioluminescence-induced photosensory domain-based probes has been applied in the imaging, sensing, and control of cellular activities, signaling pathways, and synthetic genetic circuits in vitro and in vivo . This strategy can not only shed light on the mechanisms of diseases but also promote interrelated therapy development .
Propriétés
IUPAC Name |
16-benzyl-13-[(4-hydroxyphenyl)methyl]-11,14,17-triazatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5,12,14,16-heptaene-5,12-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3/c32-20-9-6-18(7-10-20)15-24-28(34)31-25-13-8-19-16-21(33)11-12-22(19)26(25)29-23(27(31)30-24)14-17-4-2-1-3-5-17/h1-7,9-12,16,32-34H,8,13-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZCAVVZKPQNLCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C1C=C(C=C3)O)N=C(C4=NC(=C(N24)O)CC5=CC=C(C=C5)O)CC6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564439 | |
| Record name | 12-Benzyl-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-5,11-dihydrobenzo[f]imidazo[1,2-a]quinoxalin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Coelenterazine e | |
CAS RN |
114496-02-5 | |
| Record name | 12-Benzyl-8-hydroxy-2-[(4-hydroxyphenyl)methyl]-5,11-dihydrobenzo[f]imidazo[1,2-a]quinoxalin-3(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)